molecular formula C8H9NO3 B106005 2-(Pyridin-2-yloxy)propanoic acid CAS No. 168844-45-9

2-(Pyridin-2-yloxy)propanoic acid

Cat. No. B106005
M. Wt: 167.16 g/mol
InChI Key: INLOHHUITHYIOO-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yloxy)propanoic acid is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse range of applications in chemical synthesis and material science due to their unique structural and electronic properties. The pyridine moiety is a common structural motif in many pharmaceuticals and agrochemicals, and its derivatives are often used as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various reaction conditions. For instance, the synthesis of benzofuro[2,3-c]pyridine skeletons involves a Pd(II)-catalyzed cascade reaction, which is a domino-style formation of multiple bonds, including C-C and C-N bonds . Another example is the use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids, which can be selectively removed after polymerization . Additionally, the synthesis of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide demonstrates the importance of crystal structure in the synthesis of pyridine derivatives, where the molecular packing is stabilized by hydrogen bonding and π-π electron interactions . These methods show the versatility of pyridine derivatives in synthesis and the importance of understanding their reactivity and interactions .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and properties. For example, the crystal structure of pyridine-2-(3'-mercaptopropanoic acid)-N-oxide reveals that the introduction of an additional methylene group causes a flip in the carboxylic acid group, which facilitates the alignment of molecules in antiparallel chains through strong C-H···O interactions . The molecular packing in these structures is often stabilized by hydrogen bonding and π-π interactions, which are significant facets of the crystal packing .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which are essential for their application in synthesis. The reactions can lead to the formation of complex structures such as pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine when propanoic acid derivatives are condensed with aromatic amines . The synthesis of liquid-crystal pyridines also involves a series of reactions, starting from specific propene perchlorates and leading to cyano derivatives through intermediate compounds that display liquid-crystal properties . These reactions highlight the reactivity of pyridine derivatives and their potential for creating novel materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the emissive properties of benzofuro[2,3-c]pyridines make them a new class of emissive fluorophores . The stability of 2-(pyridin-2-yl)ethanol as a protecting group under acidic conditions and its resistance to catalytic hydrogenolysis are also notable properties that contribute to its utility in polymer chemistry . The crystal structure investigations provide insights into the stability and interactions within the crystal lattice, which are essential for understanding the material properties of these compounds .

Scientific Research Applications

Hydrogen Bonding Studies

A study by Dobbin et al. (1993) focused on the hydrogen bonding in various related compounds, including 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid. The research found strong intramolecular hydrogen bonding in certain derivatives, with unique 8-membered chelate rings formed, indicating the potential for 2-(Pyridin-2-yloxy)propanoic acid derivatives in structural chemistry and material science.

Catalytic Properties

The work of Hussein and Gates (1998) explored the surface and catalytic properties of Y2O3 catalysts using reactions involving pyridine and 2-propanol. The study revealed that such catalysts have Bronsted acid, Lewis acid, and basic sites, influenced by the origin of the catalyst and pretreatment temperature. This suggests a potential application of 2-(Pyridin-2-yloxy)propanoic acid in the field of catalysis and materials science.

Radiochemistry

Makris et al. (2012) investigated Re(I) and Tc(I) tricarbonyl complexes with [NSO]‐type chelators, including derivatives of 2-(Pyridin-2-yloxy)propanoic acid. These complexes have potential applications in developing targeted radiopharmaceuticals for medical imaging and therapy, highlighting the significance of 2-(Pyridin-2-yloxy)propanoic acid derivatives in radiochemistry.

Molecular Synthesis

Research by Gimalova et al. (2013) involved the synthesis of various compounds, including methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, from l-tartaric acid. Such studies demonstrate the role of 2-(Pyridin-2-yloxy)propanoic acid derivatives in organic chemistry and pharmaceutical synthesis.

Thermoactivatable Anticancer Agents

In 2019, Cabrera et al. described the synthesis of trans-Pt(II) complexes with 3-(pyridin-3-yl)propanoic acid ligands. These complexes, potentially usable as thermoactivated anticancer agents, signify the application of 2-(Pyridin-2-yloxy)propanoic acid derivatives in developing new cancer treatments.

Safety And Hazards

The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 2-(Pyridin-2-yloxy)propanoic acid are not available, it’s worth noting that research into related compounds, such as pyrimidine derivatives, continues to be an active area of study due to their wide range of pharmacological activities .

properties

IUPAC Name

2-pyridin-2-yloxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(8(10)11)12-7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLOHHUITHYIOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyridin-2-yloxy)propanoic acid

CAS RN

168844-45-9
Record name 2-(pyridin-2-yloxy)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Kodaka, SE Swales, C Lewis… - Journal of Pesticide …, 2011 - jstage.jst.go.jp
The aerobic aquatic soil metabolism of pyriproxyfen [(4-phenoxyphenyl (RS)-2-(2-pyridyloxy) propyl ether] was examined in a UK lake water-sediment system together with the effect of …
Number of citations: 21 www.jstage.jst.go.jp
JJ Sullivan, KS Goh - Journal of Pesticide Science, 2008 - jstage.jst.go.jp
Pyriproxyfen is a broad-spectrum insect growth regulator (IGR) with insecticidal activity against public health insect pests such as houseflies, mosquitoes and cockroaches. In agriculture …
Number of citations: 145 www.jstage.jst.go.jp
小高理香, 片木敏行 - 2011 - agriknowledge.affrc.go.jp
ピリプロキシフェンの好気湛水土壌代謝に光照射が及ぼす影響について英国の湖水-底質系を用いて調べた. ピリプロキシフェンの底質への分配および分解は光照射により促進された. 光照射下の好…
Number of citations: 3 agriknowledge.affrc.go.jp

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